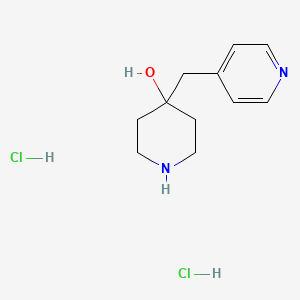

4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride” is a chemical compound with the molecular formula C11H18Cl2N2O . It has a molecular weight of 265.18 . This compound is typically in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2.2ClH/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11;;/h1-2,5-6,11,13H,3-4,7-9H2;2*1H . This indicates the presence of a piperidine ring and a pyridine ring in the molecule.Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 265.18 , and its molecular formula is C11H18Cl2N2O .Scientific Research Applications

Synthesis Applications

"4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride" serves as a key intermediate in the synthesis of complex molecules. For example, it has been utilized in the synthesis of lafutidine intermediates through chlorination and condensation processes, highlighting its role in producing compounds with potential therapeutic effects (Shen Li, 2012). Furthermore, its modification has led to the development of dopamine D4 receptor ligands, demonstrating its utility in creating specific receptor-targeted molecules (Li Guca, 2014).

Crystallographic Studies

Crystal structure analysis of compounds structurally related to "this compound" has provided insights into their molecular configurations, aiding in the understanding of their physical and chemical properties. Such studies are crucial for drug design and development, offering a foundation for the rational design of new compounds (N. Ullah & M. Altaf, 2014).

Medicinal Chemistry

The compound and its derivatives are explored in medicinal chemistry for their potential as receptor ligands, specifically targeting the dopamine receptors. This highlights its significance in the development of drugs that could modulate neurological pathways and treat related disorders. For instance, specific derivatives have shown potential as dopamine D4 receptor ligands, indicating their possible use in addressing disorders such as schizophrenia and drug addiction (Yang Fang-wei, 2013).

Antibacterial Activity

Some piperidine-containing compounds synthesized using "this compound" or its analogs have been investigated for their antibacterial properties. This research avenue is critical in the ongoing search for new antibiotics to combat resistant bacterial strains, addressing one of the major challenges in public health (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).

Future Directions

As for future directions, while specific information for “4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride” is not available, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This suggests that “this compound” and similar compounds could have potential applications in pharmaceutical research.

Mechanism of Action

Target of Action

The primary target of the compound 4-(Pyridin-4-ylmethyl)piperidin-4-ol dihydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway. By blocking the CCR5 receptor, the compound prevents macrophage-tropic (R5) HIV-1 strains from infecting cells .

Result of Action

The molecular effect of this compound’s action is the blockade of the CCR5 receptor, which prevents HIV-1 entry into cells . On a cellular level, this results in resistance to HIV-1 infection .

properties

IUPAC Name |

4-(pyridin-4-ylmethyl)piperidin-4-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c14-11(3-7-13-8-4-11)9-10-1-5-12-6-2-10;;/h1-2,5-6,13-14H,3-4,7-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEULMTGIMASBEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=NC=C2)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2596909.png)

![2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2596910.png)

![N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2596913.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2596920.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2596923.png)